1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one
Description
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-(2-methylimidazo[1,2-a]pyrazin-3-yl)ethanone |
InChI |
InChI=1S/C9H9N3O/c1-6-9(7(2)13)12-4-3-10-5-8(12)11-6/h3-5H,1-2H3 |
InChI Key |
BAZGRAMEAFCOGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CN=CC2=N1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reactions and Condensation Approaches
The synthesis of 1-(2-methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one typically employs multicomponent reactions (MCRs), which are highly efficient for assembling complex heterocyclic frameworks in a single step. These MCRs often involve the condensation of 2-aminopyrazine derivatives with suitable carbonyl compounds such as acetyl acetone or related ketones, facilitating the formation of the imidazo[1,2-a]pyrazine core through intramolecular cyclization.
- For example, condensation of 2-aminopyrazine with acetyl-containing reagents under reflux conditions in polar solvents (ethanol, methanol) promotes cyclization to yield the target compound.
- Microwave-assisted protocols have been reported to accelerate these condensations, improving yields and reducing reaction times significantly.
Intramolecular Cyclization
Intramolecular cyclization is a key step in the formation of the fused imidazo[1,2-a]pyrazine ring system. This step often follows the initial condensation and involves nucleophilic attack of the amino group on a carbonyl carbon, followed by dehydration to close the ring.
- Reaction conditions are optimized to favor cyclization over side reactions, typically involving mild heating and the use of acid or base catalysts depending on the substrate.
Industrial Scale Synthesis
Industrial production methods adapt these laboratory-scale reactions to large-scale processes by employing automated synthesis equipment and continuous flow reactors. The focus is on maximizing yield and purity while minimizing by-products.
- Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are finely tuned.
- Use of green chemistry principles, such as solvent recycling and catalyst reuse, is increasingly integrated.
Detailed Preparation Example (Literature-Based)
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 2-Aminopyrazine + Acetylacetone, ethanol, reflux | Condensation to form intermediate Schiff base | Formation of imine intermediate |
| 2 | Acid catalyst (e.g., acetic acid), heating | Intramolecular cyclization and dehydration | Formation of imidazo[1,2-a]pyrazine ring |
| 3 | Purification by recrystallization or chromatography | Isolation of pure this compound | High purity product |
This method yields the target compound with typical purity above 95% and molecular weight 175.19 g/mol, consistent with analytical data reported in chemical catalogs.
Alternative Synthetic Strategies
Metal-Free Direct Synthesis
Recent advances highlight metal-free protocols for synthesizing imidazo-fused heterocycles, which avoid the use of transition metal catalysts, reducing cost and environmental impact.
- These methods utilize environmentally benign bases such as potassium hydroxide or organic bases like piperidine.
- Reactions proceed via condensation of 2-aminopyrazine derivatives with α-haloketones or aldehydes, followed by cyclization under mild conditions.
- Microwave irradiation and solvent-free conditions have been explored to enhance efficiency.
Halogenation and Subsequent Functionalization
Halogenated intermediates of imidazo[1,2-a]pyrazines can be prepared by electrophilic substitution using halogenating agents (e.g., bromine, iodine). These intermediates serve as versatile precursors for further functionalization, including nucleophilic substitution or cross-coupling reactions to diversify the molecular scaffold.
- This approach allows for the introduction of various substituents at specific ring positions, tailoring the compound’s properties for pharmaceutical applications.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Multicomponent Condensation | 2-Aminopyrazine, acetyl ketones | Reflux in ethanol, acid/base catalysis | High efficiency, one-pot synthesis | Requires careful control of conditions |
| Microwave-Assisted Synthesis | Same as above | Microwave irradiation, short time | Faster reaction, improved yield | Requires specialized equipment |
| Metal-Free Synthesis | 2-Aminopyrazine, α-haloketones, bases | Ambient to reflux temperature | Environmentally friendly, cost-effective | May have limited substrate scope |
| Halogenation & Functionalization | Halogenating agents, electrophiles | Controlled temperature, inert atmosphere | Enables structural diversification | Additional steps, potential side reactions |
Research Findings and Optimization
- Studies indicate that solvent choice critically affects yield and purity; polar protic solvents like ethanol favor cyclization.
- Acid catalysts such as acetic acid or trifluoroacetic acid improve ring closure efficiency.
- Microwave-assisted methods reduce reaction times from hours to minutes without compromising yield.
- Metal-free protocols demonstrate comparable yields to metal-catalyzed methods, with reduced environmental footprint.
- Industrial adaptations focus on continuous flow synthesis to enhance scalability and reproducibility.
Chemical Reactions Analysis
1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced imidazo[1,2-a]pyrazine derivatives.
Substitution: Halogenation reactions using bromine or iodine can substitute hydrogen atoms on the imidazo[1,2-a]pyrazine ring, forming halogenated derivatives.
Common reagents and conditions for these reactions include organic solvents like chloroform or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxo, reduced, and halogenated derivatives of this compound.
Scientific Research Applications
1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studying enzyme interactions and as a probe for biochemical assays.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is used in developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural similarities with several imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives. Key differences arise from variations in substituents, heteroatom positioning, and ring systems. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Heterocycle Influence: Pyrazine (as in the target compound) vs. pyridine (e.g., 29096-60-4) alters electronic properties and solubility. Bromine substitution (30493-41-5) increases molecular weight and lipophilicity, affecting bioavailability .
Substituent Effects: The 2-methyl group in the target compound and 29096-60-4 improves metabolic stability compared to non-methylated analogues . Sulfur-containing derivatives (e.g., 478042-05-6) exhibit unique reactivity in cross-coupling reactions, useful for synthesizing thioether-linked bioactive molecules .
Biological Activity
1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one, with the CAS number 420130-56-9, is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores the biological activity of this compound, summarizing key research findings, including case studies and data tables.
The molecular formula of this compound is , with a molecular weight of 175.19 g/mol. Its structure includes an imidazo[1,2-a]pyrazine moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 420130-56-9 |
| Molecular Formula | C₉H₉N₃O |
| Molecular Weight | 175.19 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
ENPP1 Inhibition
A notable area of research involves the compound's role as an inhibitor of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1). ENPP1 negatively regulates the cGAS-STING pathway, which is crucial for immune response in cancer. Recent studies have identified derivatives of imidazo[1,2-a]pyrazine that exhibit potent inhibitory activity against ENPP1. For instance, a related compound demonstrated an IC50 value of 5.70 nM against ENPP1, enhancing the expression of downstream target genes involved in immune response such as IFNB1 and IL6 when treated in vivo alongside anti-PD-1 antibodies .
Antitumor Efficacy
The antitumor potential of this compound has been evaluated in various studies. For example, a study indicated that treatment with a closely related compound in combination with anti-PD-1 antibodies resulted in a tumor growth inhibition rate of 77.7% in murine models . This suggests that compounds within this chemical class may enhance the efficacy of existing immunotherapies.
Study on Selective DDR1 Inhibitors
Research has also focused on derivatives of imidazo[1,2-a]pyrazine as selective inhibitors for discoidin domain receptor 1 (DDR1), a promising target for cancer therapy. One study reported that a specific derivative exhibited an IC50 of 23.8 nM against DDR1 while showing minimal activity against other kinases like DDR2 and Bcr-Abl. This selectivity is crucial for minimizing side effects during cancer treatment .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways:
- ENPP1 Inhibition : By inhibiting ENPP1, the compound enhances the cGAS-STING pathway, promoting an immune response against tumors.
- DDR1 Inhibition : Targeting DDR1 can disrupt tumor cell signaling pathways that promote growth and metastasis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves acetylation of the parent heterocycle. For analogous imidazo[1,2-a]pyrazine derivatives, electrophilic acetylation using acetic anhydride or acetyl chloride under basic conditions (e.g., NaOH in ethanol/water) has been effective, yielding moderate to high purity products . Optimization may involve adjusting stoichiometry, reaction temperature (e.g., 80°C for 6–12 hours), or solvent polarity to minimize side reactions. Column chromatography (silica gel, DCM/MeOH) is typically used for purification .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- NMR : Focus on the acetyl group’s singlet (~δ 2.5–2.7 ppm for CH₃ in H NMR; ~δ 195–200 ppm for carbonyl in C NMR) and aromatic protons (δ 7.0–9.0 ppm). Coupling patterns in the imidazo[1,2-a]pyrazine ring help confirm regiochemistry .
- IR : A strong carbonyl stretch (~1680–1720 cm⁻¹) validates the acetyl group. Absence of NH stretches (if present in precursors) confirms cyclization .
- LC-MS : Monitor molecular ion peaks ([M+H]⁺ or [M-H]⁻) for purity and confirm molecular weight .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation or dermal contact, as imidazoheterocycles may cause respiratory or skin irritation .
- Store in sealed containers under inert atmosphere (N₂/Ar) to prevent decomposition. Avoid exposure to moisture or high temperatures, which could generate hazardous byproducts (e.g., HF from fluorinated analogs) .
Advanced Research Questions
Q. How can substituent effects on the imidazo[1,2-a]pyrazine core be systematically studied to enhance bioactivity?
- Methodological Answer :
- Introduce electron-withdrawing/donating groups (e.g., -F, -Cl, -CF₃) at the 2-methyl or pyrazine positions via Suzuki coupling or nucleophilic substitution. Compare pLC₁₀₀ values or IC₅₀ in biological assays to establish structure-activity relationships (SAR). For example, fluorophenyl substituents in analogous chalcones increased antiplasmodial activity by 3–4 orders of magnitude .
- Computational modeling (DFT) can predict electronic effects on reactivity or binding affinity. Analyze HOMO/LUMO gaps and electrostatic potential maps to guide synthetic prioritization .
Q. What challenges arise in crystallographic analysis of this compound, and how can they be resolved?
- Methodological Answer :
- Crystal Growth : Slow evaporation from DCM/hexane or ethanol/water mixtures often yields suitable single crystals. For stubborn cases, vapor diffusion or cooling crystallization (0.1°C/min) may help .
- Data Collection : Use high-resolution X-ray sources (e.g., synchrotron) to address weak diffraction. SHELX programs (e.g., SHELXL) are recommended for refinement, particularly for handling twinning or disorder in the acetyl or methyl groups .
Q. How can synthetic yields be improved for scale-up without compromising purity?
- Methodological Answer :
- Catalysis : Transition-metal catalysts (e.g., Pd/Cu for cross-couplings) can reduce reaction times. For example, Pd(OAc)₂/Xantphos systems improved yields in analogous imidazo[1,2-a]pyridine syntheses .
- Workflow Optimization : Replace column chromatography with recrystallization (ethanol/water) or centrifugal partition chromatography for greener, scalable purification .
Methodological Notes
- Contradictions : While emphasizes strict safety protocols for related compounds, some synthetic procedures (e.g., ) omit detailed hazard mitigation. Always cross-reference safety data with institutional guidelines.
- Data Gaps : Direct crystallographic or biological data for the pyrazine analog are limited; extrapolate cautiously from pyridine/pyrimidine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
